molecular formula C10H10O2S B14270235 Benzene, (1-cyclobuten-1-ylsulfonyl)- CAS No. 163706-67-0

Benzene, (1-cyclobuten-1-ylsulfonyl)-

Cat. No.: B14270235
CAS No.: 163706-67-0
M. Wt: 194.25 g/mol
InChI Key: NBEUIIMJYDHOMZ-UHFFFAOYSA-N
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Description

Benzene, (1-cyclobuten-1-ylsulfonyl)-: is an organic compound with a unique structure that combines a benzene ring with a cyclobutene ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-cyclobuten-1-ylsulfonyl)- typically involves the reaction of benzene with cyclobutene and a sulfonylating agent under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes where benzene is reacted with cyclobutene and a sulfonylating agent in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, (1-cyclobuten-1-ylsulfonyl)- can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or hydroxylated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, (1-cyclobuten-1-ylsulfonyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, (1-cyclobuten-1-ylsulfonyl)- exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system, while the cyclobutene ring introduces strain that can influence reactivity.

Comparison with Similar Compounds

  • Benzene, 1-cyclobuten-1-yl-
  • Benzene, sulfonyl-
  • Cyclobutene, sulfonyl-

Uniqueness: Benzene, (1-cyclobuten-1-ylsulfonyl)- is unique due to the combination of a benzene ring, a cyclobutene ring, and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

163706-67-0

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

cyclobuten-1-ylsulfonylbenzene

InChI

InChI=1S/C10H10O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

NBEUIIMJYDHOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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